2-(Nitromethyl)quinoxaline
Overview
Description
2-(Nitromethyl)quinoxaline is a nitrogen-containing heterocyclic compound that features a quinoxaline core with a nitromethyl group attached to the second position. Quinoxalines are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Nitromethyl)quinoxaline typically involves the condensation of 2-nitroaniline with glyoxal or its derivatives. One common method is the reaction of 2-nitroaniline with glyoxal in the presence of an acid catalyst, which leads to the formation of the quinoxaline ring . Another approach involves the use of vicinal diols and 2-nitroanilines under transfer hydrogenation conditions, catalyzed by iron complexes .
Industrial Production Methods
Industrial production of quinoxaline derivatives, including this compound, often employs scalable and environmentally friendly methods. Transition-metal-free catalysis and green chemistry approaches are increasingly being adopted to minimize the environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-(Nitromethyl)quinoxaline undergoes various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitroquinoxaline derivatives.
Reduction: The nitro group can be reduced to an amino group, leading to the formation of aminoquinoxaline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroquinoxaline derivatives.
Reduction: Aminoquinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Nitromethyl)quinoxaline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.
Industry: Utilized in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 2-(Nitromethyl)quinoxaline involves its interaction with specific molecular targets and pathways. For instance, quinoxaline derivatives have been shown to inhibit certain enzymes and receptors, leading to their biological effects. The nitromethyl group can undergo metabolic transformations, resulting in active metabolites that interact with cellular targets .
Comparison with Similar Compounds
Similar Compounds
Quinazoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Quinoline: Known for its antimalarial and antibacterial properties.
Cinnoline: Exhibits various pharmacological activities
Uniqueness
2-(Nitromethyl)quinoxaline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the nitromethyl group enhances its reactivity and potential for further functionalization compared to other quinoxaline derivatives .
Properties
IUPAC Name |
2-(nitromethyl)quinoxaline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2/c13-12(14)6-7-5-10-8-3-1-2-4-9(8)11-7/h1-5H,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQTYIZLZXXALP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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